TSC26

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

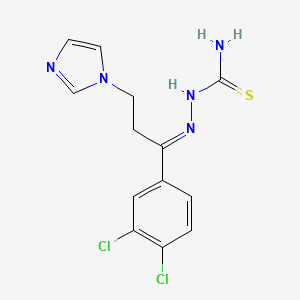

C13H13Cl2N5S |

|---|---|

Peso molecular |

342.2 g/mol |

Nombre IUPAC |

[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea |

InChI |

InChI=1S/C13H13Cl2N5S/c14-10-2-1-9(7-11(10)15)12(18-19-13(16)21)3-5-20-6-4-17-8-20/h1-2,4,6-8H,3,5H2,(H3,16,19,21)/b18-12+ |

Clave InChI |

ZGNPCMACNPWDDO-LDADJPATSA-N |

SMILES isomérico |

C1=CC(=C(C=C1/C(=N/NC(=S)N)/CCN2C=CN=C2)Cl)Cl |

SMILES canónico |

C1=CC(=C(C=C1C(=NNC(=S)N)CCN2C=CN=C2)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TSC2 Gene Function and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TSC2 gene, encoding the protein tuberin, is a critical tumor suppressor that plays a central role in regulating cell growth, proliferation, and metabolism. Tuberin, in a functional complex with hamartin (encoded by TSC1), acts as a key negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. Dysregulation of the TSC1/TSC2 complex is implicated in several pathological conditions, most notably Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM). This guide provides a comprehensive overview of the molecular function of TSC2, the intricate signaling network it governs, and detailed experimental protocols for its study.

TSC2 Gene and Protein Function

The TSC2 gene provides the blueprint for producing tuberin, a large protein of approximately 200 kDa.[1] Tuberin is ubiquitously expressed and forms an obligate heterodimer with hamartin.[2][3] This TSC1-TSC2 complex is the functional unit that executes the tumor suppressor activity.[4][5]

Protein Domain Architecture: Tuberin possesses several key functional domains:

-

N-terminal Domain: This region is involved in the interaction with hamartin (TSC1).[6][7]

-

GTPase-Activating Protein (GAP) Domain: Located at the C-terminus, this domain is catalytically active towards the small GTPase Rheb (Ras homolog enriched in brain).[2][5][8]

Mutations in the TSC2 gene are a primary cause of Tuberous Sclerosis Complex, a genetic disorder characterized by the growth of benign tumors in multiple organs.[9]

The TSC2 Signaling Pathway: A Central Regulator of mTORC1

The TSC1-TSC2 complex is a central integrator of a multitude of upstream signals, including growth factors, cellular energy levels, and amino acid availability, to control the activity of mTORC1.

Core Signaling Cascade

The canonical function of the TSC1-TSC2 complex is to act as a GTPase-Activating Protein (GAP) for Rheb.[2][5] In its GTP-bound state, Rheb directly binds to and activates mTORC1. The TSC1-TSC2 complex accelerates the hydrolysis of GTP to GDP on Rheb, thereby inactivating it and consequently inhibiting mTORC1 signaling.[2][5] This inhibition of mTORC1 leads to reduced protein synthesis and cell growth by decreasing the phosphorylation of its downstream effectors, S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10][11]

Upstream Regulation of the TSC1-TSC2 Complex

The activity of the TSC1-TSC2 complex is tightly regulated by post-translational modifications, primarily phosphorylation, in response to various cellular cues.

-

PI3K/Akt Pathway: In the presence of growth factors, the PI3K/Akt pathway is activated. Akt directly phosphorylates TSC2 on multiple serine and threonine residues (including Ser939, Ser981, and Thr1462), which leads to the inhibition of the TSC1-TSC2 complex's GAP activity.[2][12] This relieves the inhibition on Rheb, allowing for mTORC1 activation.

-

AMPK Pathway: Under conditions of low cellular energy (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) is activated. AMPK phosphorylates TSC2 at different sites (including Ser1387), which is thought to enhance its GAP activity towards Rheb, leading to mTORC1 inhibition and conservation of cellular energy.[13][14]

Quantitative Data on TSC2 Function and Signaling

While precise kinetic and binding affinity data can vary between experimental systems, this section aims to provide a consolidated view of quantitative parameters associated with the TSC2 pathway.

| Interaction/Activity | Parameter | Reported Value | Reference |

| Protein-Protein Interaction | |||

| TBC1D7 - TSC1 (939-992) | Dissociation Constant (Kd) | 3.30 µM | [6] |

| GAP Activity | |||

| TSC2 GAP activity on Rheb | Fold acceleration of GTP hydrolysis | ~50-fold | [15] |

| Downstream Signaling | |||

| p-4E-BP1 levels | Fold change in Tsc2 mut/mut vs wt | ~1.9-fold increase | |

| p-S6K1/S6K1 ratio | % of TSC2-WT in TSC2-5A MEFs | Reduced to ~25% |

Note: The availability of precise quantitative data such as Kd for TSC1-TSC2 and kcat/Km for TSC2's GAP activity is limited in the public domain and can be highly dependent on the specific experimental conditions.

Experimental Protocols for Studying TSC2

Immunoprecipitation of Endogenous TSC2

This protocol describes the immunoprecipitation of endogenous TSC2 from cell lysates to study its interaction with other proteins.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TSC2 antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary anti-TSC2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the bound proteins by adding elution buffer or by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting or mass spectrometry.

-

Western Blot Analysis of TSC2 and Downstream Targets

This protocol outlines the detection of TSC2 and the phosphorylation status of its downstream targets, such as S6K1, by Western blotting.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TSC2, anti-phospho-S6K1, anti-S6K1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the immunoprecipitation protocol.

-

SDS-PAGE and Transfer:

-

Separate protein lysates on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

-

In Vitro TSC2 GAP Assay for Rheb

This protocol describes a method to measure the GTPase-activating protein (GAP) activity of TSC2 on Rheb in vitro.

Materials:

-

Purified recombinant Rheb protein

-

Purified TSC1-TSC2 complex or TSC2 GAP domain

-

GTPγS (non-hydrolyzable GTP analog)

-

[γ-³²P]GTP

-

GAP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

Filter plates and scintillation counter

Procedure:

-

Loading Rheb with [γ-³²P]GTP:

-

Incubate purified Rheb with [γ-³²P]GTP in a loading buffer (containing EDTA to chelate Mg²⁺) to allow for nucleotide exchange.

-

Stop the loading reaction by adding excess MgCl₂.

-

-

GAP Reaction:

-

Initiate the GAP reaction by adding the purified TSC1-TSC2 complex to the [γ-³²P]GTP-loaded Rheb in the GAP assay buffer.

-

Incubate at room temperature for a defined period (e.g., 20 minutes).

-

-

Measurement of GTP Hydrolysis:

-

Stop the reaction and separate the protein-bound [γ-³²P]GTP from the hydrolyzed free [³²P]phosphate using a filter-binding assay.

-

Quantify the amount of hydrolyzed phosphate (B84403) using a scintillation counter.

-

The GAP activity is determined by the increase in GTP hydrolysis in the presence of the TSC1-TSC2 complex compared to the intrinsic GTP hydrolysis of Rheb alone.

-

Mandatory Visualizations

Experimental Workflow: Immunoprecipitation-Mass Spectrometry (IP-MS) for TSC2 Interactome

Logical Relationship: Upstream Kinase Regulation of TSC2

Conclusion

The TSC2 gene product, tuberin, is a linchpin in the regulation of cellular growth and metabolism through its control of the mTORC1 pathway. Its function as a GAP for Rheb, and the intricate regulation of this activity by upstream signaling pathways, highlights its importance in maintaining cellular homeostasis. A thorough understanding of TSC2's molecular mechanisms is paramount for the development of therapeutic strategies for diseases such as Tuberous Sclerosis Complex and Lymphangioleiomyomatosis. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals dedicated to unraveling the complexities of TSC2 signaling.

References

- 1. escholarship.org [escholarship.org]

- 2. Biochemical and Functional Characterizations of Small GTPase Rheb and TSC2 GAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurements of TSC2 GAP activity toward Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TSC2: filling the GAP in the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into TSC complex assembly and GAP activity on Rheb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Binding Mode of TSC2-Rheb through Protein Docking and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TSC2 is phosphorylated and inhibited by Akt and suppresses mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TSC1-TSC2 complex is required for proper activation of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The TSC1-TSC2 Complex Is Required for Proper Activation of mTOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hoelzel-biotech.com [hoelzel-biotech.com]

- 13. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]

- 14. AKT-mediated phosphorylation of TSC2 controls stimulus- and tissue-specific mTORC1 signaling and organ growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tuberin in mTORC1 Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms governing the regulation of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) by tuberin (B1235387) (also known as TSC2). Tuberin stands as a central integrator of diverse upstream signals, including growth factors, cellular energy status, and stress, to control cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, most notably Tuberous Sclerosis Complex (TSC), a genetic disorder caused by mutations in the TSC1 or TSC2 genes.[1][2][3]

The Core Mechanism: The TSC Complex as a Rheb-GTPase Activating Protein

Tuberin (TSC2) does not function in isolation. It forms an obligate heterodimer with hamartin (TSC1), creating the TSC protein complex. The primary and most critical function of this complex is to act as a GTPase-Activating Protein (GAP) for the small GTPase, Ras homolog enriched in brain (Rheb).[4][5]

-

Rheb-GTPase Cycle: Rheb, like other small GTPases, cycles between an active, GTP-bound state and an inactive, GDP-bound state.

-

Tuberin's GAP Activity: The C-terminal GAP domain of tuberin directly catalyzes the hydrolysis of GTP to GDP on Rheb.[4][6] This conversion inactivates Rheb.[5] Studies have shown that TSC2 can accelerate GTP hydrolysis by Rheb by as much as 50-fold.[7]

-

mTORC1 Activation: Active, GTP-bound Rheb directly binds to the mTOR kinase subunit within the mTORC1 complex, potently stimulating its kinase activity.[6][8] In its inactive, GDP-bound state, Rheb dissociates from and cannot activate mTORC1.

Therefore, the fundamental role of the tuberin-containing TSC complex is to act as a brake on mTORC1 signaling by maintaining Rheb in an inactive state.[8] Loss of tuberin function leads to the accumulation of Rheb-GTP, resulting in constitutive, uncontrolled mTORC1 activation.[1][9]

Figure 1: Core function of Tuberin as a GAP for Rheb, leading to mTORC1 inhibition.

Upstream Regulation of Tuberin by Key Signaling Pathways

Tuberin's activity is not static; it is dynamically regulated by phosphorylation in response to a variety of extracellular and intracellular cues. This positions the TSC complex as a critical integration node for signals that control cell growth.

Pro-Growth Signaling: The PI3K/Akt Pathway

Growth factors such as insulin (B600854) and IGF-1 promote cell growth by activating the PI3K/Akt signaling cascade, which culminates in the inhibition of tuberin.

-

Mechanism: Upon growth factor stimulation, Akt (Protein Kinase B) is activated and directly phosphorylates tuberin at multiple serine/threonine residues (e.g., S939, T1462 in human tuberin).[10][11][12]

-

Functional Consequence: This phosphorylation event inhibits the GAP activity of the TSC complex.[10] It is thought to disrupt the TSC1-TSC2 interaction or promote the binding of 14-3-3 proteins, leading to the sequestration of the complex away from its substrate, Rheb, which resides on lysosomal membranes. This relieves the inhibition on Rheb, allowing mTORC1 to become active.[13]

Figure 2: The PI3K/Akt pathway inhibits Tuberin to promote mTORC1-mediated growth.

Energy Stress Signaling: The LKB1/AMPK Pathway

In contrast to pro-growth signals, low cellular energy status activates pathways that conserve resources by inhibiting mTORC1. The primary sensor of energy stress is AMP-activated protein kinase (AMPK).

-

Mechanism: A high AMP/ATP ratio, indicative of energy depletion, leads to the activation of AMPK. AMPK then directly phosphorylates tuberin on different residues than Akt (e.g., S1387 in human tuberin).[14][15][16]

-

Functional Consequence: Unlike Akt-mediated phosphorylation, AMPK-mediated phosphorylation activates the GAP function of tuberin.[15][17] This enhanced GAP activity robustly converts Rheb-GTP to Rheb-GDP, leading to a strong inhibition of mTORC1 and a shutdown of anabolic processes like protein synthesis.[16]

Figure 3: The AMPK pathway activates Tuberin to inhibit mTORC1 during energy stress.

Quantitative Data on Tuberin Regulation and mTORC1 Signaling

The following tables summarize key quantitative aspects of the tuberin-mTORC1 pathway.

Table 1: Key Phosphorylation Sites on Human Tuberin (TSC2) and Their Regulatory Input

| Phosphorylation Site | Kinase | Pathway | Effect on TSC2 GAP Activity | Downstream mTORC1 Effect |

| Ser939, Thr1462 | Akt | Growth Factors (PI3K) | Inhibition[10][11] | Activation[12] |

| Ser1387 | AMPK | Energy Stress | Activation[15][16] | Inhibition[13] |

| Ser1254 | RSK | Mitogens (MAPK/ERK) | Inhibition[18] | Activation |

| Ser664 | ERK | Mitogens (MAPK/ERK) | Inhibition[18] | Activation |

| Ser1217, Ser1452 | CDK4/6 | Cell Cycle Progression | Inhibition[12][13] | Activation[13] |

Table 2: Impact of Tuberin Status on mTORC1 Activity

| Cellular Context | Measurement | Observation | Reference |

| Tsc2 -/- Mouse Embryonic Fibroblasts | Phosphorylation of S6K1 (T389) | Constitutively high, insensitive to growth factor withdrawal | [15] |

| Tsc2 -/- Renal Tumor Cells | Rac1 Activity (mTORC1-regulated) | Significantly lower than in tuberin-restored cells | [19][20] |

| HEK293T cells overexpressing TSC1/TSC2 | Phosphorylation of S6K1 (T389) | Inhibition of 56-69% compared to control | [21] |

| Human AML cells | Phosphorylation of S6K1 | Decreased following mTORC1 inhibition | [22] |

Downstream Effectors of mTORC1

Once activated, mTORC1 phosphorylates a host of substrates to orchestrate cell growth and metabolism. The two best-characterized direct effectors are S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).[23][24]

-

S6K1: Phosphorylation by mTORC1 activates S6K1, which in turn phosphorylates several targets, including the ribosomal protein S6 (RPS6), to promote ribosome biogenesis and protein synthesis.[12][22]

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, inhibiting the initiation of cap-dependent translation.[25] mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, which can then participate in the formation of the eIF4F translation initiation complex, boosting the synthesis of key proteins required for cell growth and proliferation.[22][23]

Figure 4: Primary downstream effectors of mTORC1 signaling, S6K1 and 4E-BP1.

Experimental Protocols

Accurate assessment of the tuberin-mTORC1 pathway is critical for research and drug development. Below are outlines of key experimental methodologies.

Protocol 1: Indirect In Vivo Assay for TSC2 GAP Activity via Western Blot

This method indirectly measures the GAP activity of the TSC complex within cells by assessing the phosphorylation status of a key downstream mTORC1 substrate, S6K1.[26] High p-S6K1 levels indicate low TSC2 GAP activity, while low p-S6K1 levels suggest high TSC2 GAP activity.

-

Objective: To determine the relative in vivo activity of the TSC complex.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T, MEFs) under desired conditions (e.g., serum starvation, growth factor stimulation, energy stress with metformin).

-

Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20-30 µg) on a polyacrylamide gel.

-

Western Blot Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total S6K1 to ensure equal loading.[27]

-

Analysis: Quantify band intensities using densitometry. The ratio of p-S6K1 to total S6K1 reflects the mTORC1 activity.[27]

-

Protocol 2: In Vitro TSC2 GAP Assay

This biochemical assay directly measures the ability of the TSC1/TSC2 complex to stimulate the GTPase activity of Rheb.[4][26]

-

Objective: To directly measure the GAP activity of immunoprecipitated or purified TSC complex.

-

Methodology:

-

Reagent Preparation:

-

Purify recombinant GST-Rheb protein and load it with [γ-³²P]GTP.

-

Prepare TSC1/TSC2 complex by immunoprecipitation from cell lysates (e.g., using an anti-TSC2 antibody).[4]

-

-

GAP Reaction:

-

Incubate the [γ-³²P]GTP-loaded GST-Rheb with the immunoprecipitated TSC1/TSC2 complex in a GAP reaction buffer.

-

The reaction is typically performed at room temperature for a set time (e.g., 20 minutes).[4]

-

-

Measurement of GTP Hydrolysis:

-

Stop the reaction and separate the released inorganic phosphate (B84403) ([³²P]Pi) from the GTP-bound Rheb. This is often done by adding a charcoal slurry, which binds the nucleotide but not the free phosphate.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant (containing the released [³²P]Pi) using a scintillation counter.

-

-

Analysis: An increase in released [³²P]Pi in the presence of the TSC complex compared to a control (e.g., immunoprecipitation with control IgG) indicates GAP activity.[4]

-

Protocol 3: Workflow for Assessing mTORC1 Kinase Activity

This workflow outlines the steps to directly measure the kinase activity of mTORC1 itself.

Figure 5: Workflow for an in vitro mTORC1 kinase assay.

-

Detailed Steps:

-

Cell Lysis: Lyse cells in a CHAPS-based buffer, as detergents like Triton X-100 can disrupt the mTORC1 complex.[29]

-

Immunoprecipitation: Incubate the lysate with an antibody against an mTORC1-specific component, typically Raptor, to isolate the intact complex.[29]

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 beads in a kinase buffer containing ATP and a purified, recombinant substrate such as 4E-BP1 or S6K1.[27]

-

Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).[29]

-

Conclusion

Tuberin, as the catalytic subunit of the TSC complex, is the central negative regulator of mTORC1 signaling. Its GAP activity towards Rheb is the linchpin of a critical control mechanism that integrates diverse signals related to growth factor availability and cellular energy status. A thorough understanding of how tuberin is regulated and how its dysregulation leads to hyperactive mTORC1 signaling is paramount for the development of targeted therapies for diseases like Tuberous Sclerosis Complex and various forms of cancer.

References

- 1. Genetics and Molecular Biology of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tuberous sclerosis - Wikipedia [en.wikipedia.org]

- 4. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the intrinsic and TSC2-GAP-regulated GTPase activity of Rheb by real-time NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AKT-mediated phosphorylation of TSC2 controls stimulus- and tissue-specific mTORC1 signaling and organ growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Beyond Protein Synthesis; The Multifaceted Roles of Tuberin in Cell Cycle Regulation [frontiersin.org]

- 13. Beyond Protein Synthesis; The Multifaceted Roles of Tuberin in Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. AMPK regulation of Raptor and TSC2 mediate metformin effects on transcriptional control of anabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Identification of mechanically regulated phosphorylation sites on tuberin (TSC2) that control mechanistic target of rapamycin (mTOR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tuberin activates and controls the distribution of Rac1 via association with p62 and ubiquitin through the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The mTOR effectors 4EBP1 and S6K2 are frequently coexpressed, and associated with a poor prognosis and endocrine resistance in breast cancer: a retrospective study including patients from the randomised Stockholm tamoxifen trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurements of TSC2 GAP activity toward Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]

The Formation and Stability of the TSC1-TSC2 Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tuberous sclerosis complex (TSC) is a critical signaling node that integrates diverse upstream signals to regulate cell growth, proliferation, and metabolism. At the core of this complex are two proteins, TSC1 (also known as hamartin) and TSC2 (also known as tuberin). The formation of a stable and functional TSC1-TSC2 heterodimer is essential for its tumor suppressor activity, which is primarily executed through the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] Dysregulation of the TSC1-TSC2 complex, often due to mutations in either the TSC1 or TSC2 gene, leads to the genetic disorder tuberous sclerosis complex, characterized by the growth of benign tumors in multiple organs.

This technical guide provides a comprehensive overview of the formation and stability of the TSC1-TSC2 complex. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governing this crucial cellular regulator. The guide details the key protein-protein interactions, the role of the third core component TBC1D7, the influence of post-translational modifications, and presents detailed protocols for studying the complex's formation and stability.

I. Core Components and Complex Formation

The TSC protein complex is a heterotrimer composed of TSC1, TSC2, and TBC1D7.[3] The formation of this complex is a prerequisite for its biological activity.

The TSC1-TSC2 Interaction

The cornerstone of the complex is the direct interaction between TSC1 and TSC2. This interaction is mediated by specific domains within each protein:

-

TSC1: The C-terminal coiled-coil domain of TSC1 is essential for its interaction with TSC2.

-

TSC2: The N-terminal region of TSC2 binds to the C-terminal domain of TSC1.[4]

This interaction is crucial for the stability of TSC2. In the absence of TSC1, TSC2 is targeted for ubiquitination and subsequent proteasomal degradation. TSC1 binding protects TSC2 from this degradation pathway, thereby maintaining a functional intracellular pool of the complex.

The Role of TBC1D7

TBC1D7 is a core subunit that further stabilizes the TSC1-TSC2 complex. It binds directly to the C-terminal coiled-coil region of TSC1, and this interaction is critical for the overall integrity and function of the complex.[5] Cryo-electron microscopy studies have revealed a 2:2:1 stoichiometry for the TSC1-TSC2-TBC1D7 complex, suggesting an arch-shaped architecture where two TSC1 and two TSC2 molecules are bridged by a single TBC1D7 protein.[6]

II. Quantitative Data on Complex Formation and Stability

| Interaction/Parameter | Method | Reported Value | Reference |

| Binding Affinity | |||

| TBC1D7 - TSC1 (939-992) | Isothermal Titration Calorimetry (ITC) | Kd = 3.30 µM | [5] |

| TBC1D7 (21-293) - TSC1 (939-992) | Isothermal Titration Calorimetry (ITC) | Kd = 4.08 µM | [5] |

| Stoichiometry | |||

| TSC1:TSC2:TBC1D7 | Cryo-Electron Microscopy (Cryo-EM) | 2:2:1 | [6] |

| Protein Half-life | |||

| TSC1 | Cycloheximide Chase Assay | Not reported in the searched literature | - |

| TSC2 | Cycloheximide Chase Assay | Not reported in the searched literature | - |

| TSC2 (upon Akt phosphorylation) | Cycloheximide Chase Assay | Destabilized (qualitative) | [7][8] |

Note: Specific half-life values for endogenous TSC1 and TSC2 are not consistently reported and can vary significantly between cell types and experimental conditions. The provided information on the effect of Akt phosphorylation is based on qualitative observations of TSC2 destabilization.

III. Signaling Pathways Regulating Complex Stability and Function

The stability and activity of the TSC1-TSC2 complex are tightly regulated by a multitude of upstream signaling pathways, primarily through post-translational modifications of TSC2.

The PI3K/Akt Pathway

Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation of TSC2 on multiple serine residues.[8][9] This phosphorylation event is generally considered to be inhibitory, leading to the dissociation of the TSC1-TSC2 complex and subsequent degradation of TSC2, thereby relieving the inhibition of mTORC1.[7][8]

The AMPK Pathway

In response to low cellular energy levels (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates TSC2 on different residues than Akt.[10][11][12] This phosphorylation event is thought to enhance the GAP activity of the TSC1-TSC2 complex towards Rheb, leading to a more potent inhibition of mTORC1 and the conservation of cellular energy.[1][10][11][13]

References

- 1. The TSC1–TSC2 complex: a molecular switchboard controlling cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TSC2 is phosphorylated and inhibited by Akt and suppresses mTOR signalling | Semantic Scholar [semanticscholar.org]

- 3. Architecture of the Tuberous Sclerosis Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TSC2 modulates actin cytoskeleton and focal adhesion through TSC1-binding domain and the Rac1 GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into TSC complex assembly and GAP activity on Rheb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TSC2 is phosphorylated and inhibited by Akt and suppresses mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of TSC2 is inhibited by AKT-mediated phosphorylation and membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | p-AMPK phosphorylates TSC1:TSC2 [reactome.org]

- 11. TSC2 mediates cellular energy response to control cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation and binding partner analysis of the TSC1-TSC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to TSC2 Mutations in Tuberous Sclerosis Complex

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the growth of benign tumors, or hamartomas, in multiple organs, including the brain, kidneys, heart, skin, and lungs.[1][2][3] The disease is caused by inactivating mutations in one of two tumor suppressor genes, TSC1 or TSC2.[1][2] Mutations in the TSC2 gene, which encodes the protein tuberin (B1235387), are more common and are generally associated with a more severe clinical phenotype than mutations in TSC1.[2][4][5][6] This guide provides a comprehensive technical overview of TSC2 mutations, detailing the molecular pathways involved, the spectrum of mutation types, genotype-phenotype correlations, and key experimental protocols for research and analysis.

The TSC1/TSC2 Complex: A Critical Tumor Suppressor

The protein products of the TSC1 and TSC2 genes, hamartin and tuberin respectively, form a heterodimeric complex within the cell.[7][8][9] Tuberin, the 1807-amino acid protein encoded by the TSC2 gene on chromosome 16p13.3, contains a GTPase-activating protein (GAP) domain.[1][10] The primary and most well-understood function of the TSC1/TSC2 complex is to act as a critical negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[8][11][12]

The TSC1 protein (hamartin) stabilizes the TSC2 protein (tuberin), protecting it from ubiquitination and degradation.[10][13] Within the complex, the GAP domain of tuberin is catalytically active. It functions to inactivate the small GTPase Ras homolog enriched in brain (Rheb).[11][14][15] By converting Rheb from its active GTP-bound state to an inactive GDP-bound state, the TSC1/TSC2 complex effectively puts a brake on mTORC1 activation.[9][14][15] Loss-of-function mutations in TSC2 disrupt this braking mechanism, leading to constitutive activation of Rheb and hyperactivation of the mTORC1 pathway, which in turn drives abnormal cell growth, proliferation, and protein synthesis, leading to the formation of hamartomas.[3][11]

The mTOR Signaling Pathway and TSC2

The TSC1/TSC2 complex is a central integrator of multiple upstream signaling pathways that control cell growth and metabolism. These pathways converge on the complex to modulate its inhibitory activity on Rheb-mTORC1.

-

PI3K-Akt Pathway: Growth factors activate the PI3K-Akt pathway. Akt (Protein Kinase B) directly phosphorylates TSC2 on multiple sites, which inhibits the GAP activity of the TSC1/TSC2 complex. This relieves the inhibition of Rheb, allowing mTORC1 to become active and promote cell growth.

-

AMPK Pathway: The AMP-activated protein kinase (AMPK) is a sensor of cellular energy status. Under low energy conditions (high AMP:ATP ratio), AMPK phosphorylates and activates TSC2, enhancing its ability to inhibit Rheb-mTORC1 and thus conserving energy by shutting down anabolic processes.[16][17]

-

Ras-ERK Pathway: The Ras-ERK pathway can also phosphorylate and inhibit TSC2, linking mitogenic signals to mTORC1 activation.[11]

Loss of TSC2 function uncouples mTORC1 from these upstream regulatory signals, leading to its persistent activation. Hyperactive mTORC1 then phosphorylates its downstream targets, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to drive protein synthesis and cell growth.[14]

TSC2 Mutation Landscape

Over 1,300 distinct pathogenic mutations have been identified in the TSC2 gene.[18] The frequency of mutations in TSC2 is consistently higher than in TSC1, particularly in sporadic (non-familial) cases of TSC.[1] The mutational spectrum is broad and includes small insertions/deletions, point mutations (missense and nonsense), splice site mutations, and large genomic rearrangements. Unlike TSC1, where truncating mutations are predominant, TSC2 mutations include a significant proportion of missense mutations and large genomic deletions.[18] Recent studies using next-generation sequencing (NGS) on patients with no previously identified mutation (NMI) have revealed that mosaicism and deep intronic mutations that affect splicing are common causes of TSC.[19]

| Mutation Type | Prevalence in TSC2 | Description | References |

| Small Insertions/Deletions | ~38-45% | Small frameshift insertions or deletions leading to a premature stop codon and a truncated, non-functional protein. | [1],[20] |

| Nonsense Mutations | ~20-25% | Single nucleotide change that results in a premature stop codon, leading to a truncated protein. | [1],[18],[20] |

| Missense Mutations | ~20-26% | Single nucleotide change that results in a different amino acid. Pathogenicity can vary and may require functional validation. | [18],[20] |

| Splice Site Mutations | ~10-15% | Mutations at exon-intron boundaries that disrupt normal mRNA splicing, often leading to exon skipping or intron retention. | [1],[18],[19] |

| Large Rearrangements | ~5-12% | Deletions or duplications of one or more exons, or the entire gene. These are much more frequent in TSC2 than TSC1. | [18],[20] |

| Mosaic Mutations | Variable (up to 58% in NMI cases) | The mutation is present in only a fraction of the body's cells. Allele frequency can be very low, making detection difficult. | [19] |

Table 1: Summary of TSC2 Mutation Types and Prevalence.

Genotype-Phenotype Correlations

A consistent finding in TSC research is that pathogenic variants in TSC2 are associated with a more severe clinical phenotype compared to TSC1 variants.[2][4][5] Individuals with TSC2 mutations are at a greater risk for more severe neurological manifestations, including earlier age of seizure onset, higher prevalence of infantile spasms, and intellectual disability.[2][5][6] The tuber burden in the brain is also often higher in individuals with TSC2 mutations.[2][6]

| Clinical Feature | TSC1 Mutation Phenotype | TSC2 Mutation Phenotype | References |

| Overall Severity | Generally Milder | Generally More Severe | [4],[21], |

| Intellectual Disability | Lower Prevalence | Higher Prevalence and Severity | [2],[6] |

| Seizure Onset | Later | Earlier | [2],[5] |

| Infantile Spasms | Lower Prevalence | Higher Prevalence | [22] |

| Brain Tuber Count | Lower | Higher | [2],[6] |

| Renal Angiomyolipoma | Lower Prevalence/Size | Higher Prevalence/Size | [1],[5] |

| Renal Cysts | Less Common | More Common | [5] |

| Familial vs. Sporadic | Higher proportion of familial cases | Higher proportion of sporadic (de novo) cases | [1] |

Table 2: Genotype-Phenotype Correlations in Tuberous Sclerosis Complex.

A contiguous gene deletion syndrome involving both TSC2 and the adjacent polycystic kidney disease 1 (PKD1) gene results in a very severe phenotype characterized by early-onset and severe polycystic kidney disease in addition to the manifestations of TSC.[4]

Experimental Protocols for TSC2 Analysis

A multi-step approach is required for the comprehensive analysis of TSC2 mutations, from initial detection to functional validation.

Mutation Detection Workflow

The large size of the TSC2 gene (41 coding exons) and the diverse mutation spectrum necessitate a combination of techniques for comprehensive genetic diagnosis.[1][23]

Methodology Details:

-

Next-Generation Sequencing (NGS):

-

Protocol: A targeted gene panel including TSC1 and TSC2 is commonly used. DNA is extracted from peripheral blood, saliva, or tumor tissue.[19][24] A custom capture array (e.g., Agilent HaloPlex) is used to enrich for all coding exons and flanking intronic regions of the target genes.[24] The enriched library is then sequenced on a platform like an Illumina MiSeq or NextSeq.

-

Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed using software like GATK. Variants are annotated and filtered based on population frequency (e.g., gnomAD), predicted effect (e.g., SIFT, PolyPhen), and conservation. Low-frequency variants (<1-5% allele frequency) should be scrutinized to detect potential mosaicism.[19]

-

-

Multiplex Ligation-dependent Probe Amplification (MLPA):

-

Protocol: MLPA is the gold standard for detecting copy number variations (deletions or duplications) of one or more exons.[18] Commercially available MLPA kits (e.g., from MRC Holland) contain probes for each exon of TSC1 and TSC2. Patient DNA is hybridized with the probe mix, ligated, and then amplified via PCR with a fluorescently labeled primer.

-

Data Analysis: The PCR products are separated by capillary electrophoresis. The resulting peak heights for each exon are compared to those from control samples. A reduction of 35-50% in peak height suggests a heterozygous deletion, while an increase of ~50% suggests a duplication.

-

Functional Validation of TSC2 Variants

For missense variants or variants of uncertain significance (VUS), a functional assay is crucial to determine pathogenicity. The most common approach is to assess the variant's ability to inhibit mTORC1 signaling.

Methodology: In-Vitro mTORC1 Activity Assay

-

Principle: This assay measures the phosphorylation of S6 Kinase (S6K), a direct downstream target of mTORC1. A functional TSC1/TSC2 complex will suppress S6K phosphorylation, while a pathogenic TSC2 variant will fail to do so, resulting in high levels of phosphorylated S6K (p-S6K).[25][26]

-

Cell Lines: Human Embryonic Kidney (HEK293T) cells that are null for TSC2 (TSC2 -/-) are commonly used.[26]

-

Protocol:

-

Cloning: The TSC2 variant of interest is introduced into an expression vector using site-directed mutagenesis.

-

Transfection: TSC2 -/- HEK293T cells are co-transfected with three plasmids: one expressing wild-type TSC1, one expressing the TSC2 variant (or wild-type TSC2 as a positive control, or an empty vector as a negative control), and one expressing S6K.[26]

-

Cell Lysis & Immunoblotting: After 24-48 hours, cells are lysed. Protein concentration is quantified, and equal amounts of total protein are separated by SDS-PAGE.

-

Antibody Probing: Proteins are transferred to a membrane and probed with primary antibodies specific for total S6K and phosphorylated S6K at Threonine 389 (p-S6K T389). Antibodies against TSC1 and TSC2 are used to confirm expression. A loading control (e.g., β-actin) is also used.

-

Detection & Analysis: Membranes are incubated with secondary antibodies and visualized. The ratio of p-S6K to total S6K is quantified. A significantly higher p-S6K/S6K ratio for a variant compared to wild-type TSC2 indicates that the variant is loss-of-function and pathogenic.[15][26]

-

Animal Models

Various animal models have been developed to study TSC pathogenesis and test therapeutic interventions.[27]

-

Rodent Models: Tsc2+/- rats (Eker rat) and mice spontaneously develop renal tumors and other features of TSC.[28][29] Conditional knockout mice, where Tsc2 is deleted in specific cell types (e.g., brain-specific knockouts), have been invaluable for studying the neurological aspects of the disease.[27][28]

-

Zebrafish Models: tsc2-mutant zebrafish larvae exhibit phenotypes relevant to TSC, such as increased mTORC1 signaling and seizure-like behaviors, providing a high-throughput platform for drug screening.[30]

Conclusion and Future Directions

TSC2 is the major gene implicated in Tuberous Sclerosis Complex, and its mutations lead to a wide spectrum of clinical features through the hyperactivation of the mTORC1 signaling pathway. The correlation between TSC2 mutations and a more severe disease phenotype underscores the importance of accurate and comprehensive genetic testing for prognosis and patient management. The development of mTOR inhibitors like sirolimus and everolimus (B549166) represents a major therapeutic advance, directly targeting the core molecular defect in TSC.[3]

Future research will focus on several key areas:

-

Improved Diagnostics: Further application of NGS to analyze non-coding and deep intronic regions to reduce the number of NMI cases.

-

Refined Genotype-Phenotype Correlations: Larger patient registries with detailed genetic and clinical data will help identify specific mutations or mutation types associated with higher risks for particular manifestations, such as autism spectrum disorder or severe epilepsy.[2]

-

Novel Therapeutics: While mTOR inhibitors are effective, they are not curative and have side effects. Research into alternative therapeutic targets downstream and parallel to mTORC1 is ongoing. Understanding the full range of cellular functions of the TSC1/TSC2 complex beyond mTORC1 regulation may reveal new avenues for drug development.[31]

-

Gene Therapy: Preclinical studies using AAV vectors to deliver a functional copy of the TSC2 gene have shown promise in animal models, offering a potential future therapeutic strategy.[32]

References

- 1. TSC1 and TSC2 gene mutations and their implications for treatment in Tuberous Sclerosis Complex: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotype/Phenotype Correlations in Tuberous Sclerosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR Inhibitors in Tuberous Sclerosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuberous Sclerosis Complex - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tuberous Sclerosis Complex Genotypes and Developmental Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TSC2 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. genecards.org [genecards.org]

- 9. Tuberous sclerosis protein - Wikipedia [en.wikipedia.org]

- 10. TSC2 - Wikipedia [en.wikipedia.org]

- 11. mTOR Signaling and Neural Stem Cells: The Tuberous Sclerosis Complex Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TSC1–TSC2 complex: a molecular switchboard controlling cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Clinical utility gene card for: Tuberous sclerosis complex (TSC1, TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mosaic and Intronic Mutations in TSC1/TSC2 Explain the Majority of TSC Patients with No Mutation Identified by Conventional Testing | PLOS Genetics [journals.plos.org]

- 20. Mutational Analysis in a Cohort of 224 Tuberous Sclerosis Patients Indicates Increased Severity of TSC2, Compared with TSC1, Disease in Multiple Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mutational analysis of the TSC1 and TSC2 genes in a diagnostic setting: genotype--phenotype correlations and comparison of diagnostic DNA techniques in Tuberous Sclerosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Targeted Next Generation Sequencing reveals previously unidentified TSC1 and TSC2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A reliable cell-based assay for testing unclassified TSC2 gene variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparison of the functional and structural characteristics of rare TSC2 variants with clinical and genetic findings - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mouse models of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synaptic Plasticity and Learning in Animal Models of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Tuberous Sclerosis (tsc2+/-) Model Eker Rats Reveals Extensive Neuronal Loss with Microglial Invasion and Vascular Remodeling Related to Brain Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Researchers develop tuberous sclerosis model in tsc2-mutant zebrafish | BioWorld [bioworld.com]

- 31. Dissecting the Roles of mTOR Complexes in the Neurologic Manifestations of Tuberous Sclerosis Complex [escholarship.org]

- 32. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of the TSC2 Gene

This guide provides a comprehensive overview of the pivotal discoveries and scientific history surrounding the Tuberous Sclerosis Complex 2 (TSC2) gene. It details the journey from initial clinical observations to the elucidation of its critical role in cellular signaling pathways, offering insights for ongoing research and therapeutic development.

Introduction to Tuberous Sclerosis Complex (TSC) and the TSC2 Gene

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the development of benign tumors, or hamartomas, in multiple organs, including the brain, kidneys, heart, lungs, and skin.[1] The clinical presentation of TSC is highly variable, with neurological manifestations such as epilepsy, intellectual disability, and autism spectrum disorders being particularly prominent.[1][2]

The genetic basis of TSC lies in mutations in one of two tumor suppressor genes: TSC1 or TSC2.[1][3] While both genes are linked to the same disorder, mutations in TSC2 are more frequent and often associated with a more severe clinical phenotype.[4] The TSC2 gene, located on chromosome 16, encodes a protein called tuberin (B1235387).[3] Tuberin, in complex with the TSC1 gene product hamartin, plays a crucial role in regulating cell growth and proliferation through the mechanistic target of rapamycin (B549165) (mTOR) pathway.[5][6] This document traces the historical and scientific milestones that led to the discovery and characterization of the TSC2 gene and its protein product.

Early History and the Path to Chromosome 16

The clinical features of Tuberous Sclerosis Complex were described in the late 19th century, but a century passed before its genetic underpinnings began to be unraveled. The autosomal dominant inheritance pattern of TSC suggested a single-gene disorder.[1] However, early genetic linkage studies in families with TSC produced conflicting results, leading to the hypothesis of genetic heterogeneity—that mutations in different genes could cause the same disease.

In the late 1980s and early 1990s, linkage analysis in TSC families successfully mapped a susceptibility locus to chromosome 9q34, which was later identified as the TSC1 gene.[7] However, not all TSC families showed linkage to this region, strongly suggesting the existence of at least one other TSC locus. This led to a systematic search across the human genome. In 1993, a major breakthrough occurred when The European Chromosome 16 Tuberous Sclerosis Consortium successfully mapped a second TSC locus, TSC2, to chromosome 16p13.3.[7] This discovery was a critical step that paved the way for the eventual identification and cloning of the gene.

The Discovery of TSC2: A Positional Cloning Approach

With the chromosomal location of TSC2 narrowed down to a specific band on chromosome 16, researchers employed a strategy known as positional cloning to isolate the gene. This technique identifies a gene based on its genomic location, without prior knowledge of its function or protein product.[8]

Experimental Protocol: Positional Cloning of TSC2

The positional cloning of TSC2 involved a multi-step process:

-

High-Resolution Genetic Mapping: The first step was to narrow the candidate region on chromosome 16p13.3. This was achieved by analyzing the inheritance patterns of genetic markers (polymorphisms) in a large number of TSC families not linked to the TSC1 locus on chromosome 9. This fine-mapping allowed researchers to define a critical interval of the genome that must contain the TSC2 gene.

-

Physical Mapping and Contig Construction: Once the critical region was defined, researchers constructed a physical map of this area. This involved assembling overlapping clones of genomic DNA (e.g., from Yeast Artificial Chromosomes - YACs, or Bacterial Artificial Chromosomes - BACs) to create a contiguous stretch of DNA, known as a contig, that spanned the entire candidate region.

-

Candidate Gene Identification: The genomic DNA contig was then systematically searched for potential genes. This was done by looking for characteristic features of genes, such as CpG islands (regions with a high frequency of cytosine and guanine (B1146940) bases, often found at the beginning of genes) and expressed sequence tags (ESTs), which are short sequences of transcribed DNA.

-

Mutation Screening: Each candidate gene identified within the critical region was then sequenced in individuals with TSC. The goal was to find mutations in one of these genes that were present in affected individuals but absent in unaffected family members and the general population.

-

Gene Confirmation: The identification of pathogenic mutations (e.g., nonsense, frameshift, or splice-site mutations) in a candidate gene in multiple, unrelated TSC patients confirmed its identity as the disease-causing gene. The European Chromosome 16 Tuberous Sclerosis Consortium published their successful cloning and identification of the TSC2 gene in 1993.[7]

Visualization: Positional Cloning Workflow

Caption: Workflow for the positional cloning of the TSC2 gene.

Characterization of the TSC2 Gene and Tuberin

Following its identification, the TSC2 gene and its protein product, tuberin, were extensively characterized.

Quantitative Data: TSC2 Gene and Tuberin Protein

| Feature | TSC2 Gene | Tuberin Protein |

| Chromosomal Location | 16p13.3[9][10] | - |

| Genomic Size | ~43-45 kb[9][11] | - |

| Number of Exons | 41[7][9] | - |

| Transcript (mRNA) Size | ~5.5 kb[9][11] | - |

| Number of Amino Acids | 1807[7][9] | - |

| Molecular Weight | - | ~198-200 kDa[7][9] |

| Key Functional Domains | - | Leucine zipper, GTPase-activating protein (GAP) domain, Calmodulin-binding domain[7] |

The "Two-Hit" Hypothesis

The TSC2 gene functions as a tumor suppressor. Its role in tumorigenesis is explained by Alfred Knudson's "two-hit" hypothesis. Individuals with TSC are born with a germline mutation in one copy (one "hit") of the TSC2 gene in every cell.[1][9] This inherited mutation is not sufficient to cause tumor formation. A second, somatic mutation (a "second hit") must occur in the remaining functional copy of the TSC2 gene within a specific cell.[9] The loss of both functional copies of the gene in that cell leads to uncontrolled growth and the formation of a hamartoma.[1]

Unraveling the Function: The TSC-mTOR Pathway

The discovery of the TSC2 gene was a monumental step, but its function remained a puzzle. A series of key discoveries in the late 1990s and early 2000s revealed its central role as a gatekeeper of a critical signaling pathway.

The Hamartin-Tuberin Complex

Research revealed that tuberin does not act alone. It forms a heterodimeric complex with hamartin, the protein encoded by the TSC1 gene.[5][12] This finding explained why mutations in either gene lead to the same clinical syndrome—the TSC1-TSC2 complex is the functional unit, and the loss of either component disrupts its function.[3][13]

A Key Regulator of mTOR Signaling

The most significant breakthrough in understanding TSC pathogenesis was the discovery linking the TSC1-TSC2 complex to the mTOR pathway. The mTOR pathway is a master regulator of cell growth, proliferation, and metabolism in response to growth factors, nutrients, and cellular energy levels.[6][12]

Experiments demonstrated that the TSC1-TSC2 complex acts as a negative regulator of mTOR complex 1 (mTORC1). The key insight into the mechanism came with the discovery that the tuberin protein contains a GTPase-Activating Protein (GAP) domain.[12] This domain allows the TSC1-TSC2 complex to inactivate a small GTPase called Rheb (Ras homolog enriched in brain). When Rheb is in its active, GTP-bound state, it potently stimulates mTORC1 activity. The TSC complex functions to turn Rheb "off" by promoting the hydrolysis of GTP to GDP.[12] In TSC patients, a non-functional TSC complex leads to the accumulation of active, GTP-bound Rheb, resulting in chronic, uncontrolled activation of mTORC1 and subsequent abnormal cell growth and tumor formation.[14][15]

Visualization: The TSC-mTOR Signaling Pathway

Caption: The TSC1-TSC2 complex negatively regulates mTORC1 signaling.

Genotype-Phenotype Correlations and Mutation Spectrum

With the ability to sequence both TSC1 and TSC2, researchers began to correlate specific genetic mutations with clinical outcomes.

| Feature | TSC1 Mutations | TSC2 Mutations |

| Proportion of Cases | ~10-30%[9] | ~70-90% |

| Commonly Associated Phenotype | Generally milder | Generally more severe[4] |

| Mutation Types | Wide spectrum, including small insertions/deletions, nonsense, and splice site mutations.[9] | Wide spectrum, with a higher proportion of large genomic deletions and rearrangements compared to TSC1.[4][9] |

| De Novo Mutations | More common in familial cases.[1] | More common in sporadic (de novo) cases.[1][4] |

Evolution of Diagnostic and Research Methodologies

The methods for detecting TSC2 mutations have evolved significantly, enhancing both clinical diagnostics and research capabilities.

Early Mutation Detection: Protein Truncation Test (PTT)

Before direct sequencing became routine, methods like the Protein Truncation Test (PTT) were used to screen for mutations that result in a shortened protein product.

Experimental Protocol: Protein Truncation Test (PTT)

-

RNA Extraction: Total RNA is extracted from patient cells (e.g., lymphoblastoid cell lines).

-

RT-PCR: The TSC2 mRNA is reverse transcribed into complementary DNA (cDNA). The entire coding sequence is then amplified using the polymerase chain reaction (PCR), often in several overlapping fragments.

-

In Vitro Transcription/Translation: The PCR products, which contain the necessary signals for transcription and translation, are used as a template in a coupled in vitro system. This system transcribes the DNA into mRNA and then translates the mRNA into protein in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine).

-

SDS-PAGE Analysis: The resulting radiolabeled protein products are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: A full-length protein will migrate to a predictable position on the gel. A nonsense or frameshift mutation will introduce a premature stop codon, resulting in a smaller, truncated protein that migrates faster on the gel, indicating the presence of a mutation.[11]

Modern Techniques

The PTT and other early methods like single-strand conformation polymorphism (SSCP) analysis have been largely replaced by more direct and comprehensive techniques.[11]

-

Sanger Sequencing: For decades, this was the gold standard for identifying the precise nucleotide change in a gene.

-

Multiplex Ligation-dependent Probe Amplification (MLPA): This technique is used to detect large genomic deletions or duplications that are missed by sequencing.[4]

-

Next-Generation Sequencing (NGS): Massively parallel sequencing technologies now allow for rapid and cost-effective analysis of both TSC1 and TSC2 simultaneously, and can even detect low-level mosaicism, where a mutation is present in only a subset of the body's cells.[9]

Visualization: Timeline of Key TSC2 Discoveries

Caption: A timeline of major milestones in TSC2 research.

Conclusion and Future Directions

The discovery and functional characterization of the TSC2 gene represent a triumph of modern genetics. From the initial mapping of a disease locus through positional cloning to the elucidation of its central role in the mTOR signaling pathway, the study of TSC2 has not only unraveled the molecular basis of Tuberous Sclerosis Complex but has also provided profound insights into fundamental mechanisms of cell growth and tumor suppression. This knowledge has directly led to the successful development of targeted molecular therapies—mTOR inhibitors—that have transformed the clinical management of TSC.

Ongoing research continues to explore the nuances of the TSC-mTOR pathway, investigate genotype-phenotype variability, and develop next-generation therapeutic strategies. The history of the TSC2 gene serves as a powerful example of how fundamental genetic research can translate into life-changing clinical impact.

References

- 1. Tuberous sclerosis complex: MedlinePlus Genetics [medlineplus.gov]

- 2. Unraveling the function of TSC1-TSC2 complex: implications for stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Causes of TSC [massgeneral.org]

- 4. Tuberous Sclerosis Complex - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tscalliance.org [tscalliance.org]

- 6. researchgate.net [researchgate.net]

- 7. geneticsmr.org [geneticsmr.org]

- 8. researchgate.net [researchgate.net]

- 9. TSC1 and TSC2 gene mutations and their implications for treatment in Tuberous Sclerosis Complex: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. Mutations in the TSC2 gene: analysis of the complete coding sequence using the protein truncation test (PTT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TSC2: filling the GAP in the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. The TSC1-TSC2 Complex Is Required for Proper Activation of mTOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to TSC2 Gene Expression in Human Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the expression of the Tuberous Sclerosis Complex 2 (TSC2) gene across various human tissues. It includes quantitative expression data, detailed experimental methodologies for its detection, and an exploration of its primary signaling pathway.

Introduction to TSC2 (Tuberin)

The TSC2 gene, located on chromosome 16p13.3, encodes a 200 kDa protein known as tuberin (B1235387).[1][2] Tuberin is a critical tumor suppressor that plays a central role in the regulation of cell growth, proliferation, and size.[3][4] Within the cell, tuberin forms a heterodimeric complex with hamartin, the protein product of the TSC1 gene.[3][5][6] This TSC1/TSC2 complex acts as a key negative regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central controller of anabolic cell growth.[2][5][7] The complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7][8] By converting Rheb to its inactive GDP-bound state, the TSC1/TSC2 complex inhibits mTOR complex 1 (mTORC1) signaling, thereby suppressing cell growth and proliferation.[2][7][9]

Mutations that inactivate the TSC2 gene lead to the autosomal dominant disorder Tuberous Sclerosis Complex (TSC), a condition characterized by the growth of benign tumors (hamartomas) in multiple organs, including the brain, kidneys, heart, skin, and lungs.[6][10][11] TSC2 mutations are also the primary cause of Lymphangioleiomyomatosis (LAM), a destructive lung disease.[3][4][12] Given its central role in cell signaling and disease, understanding the expression pattern of TSC2 in different tissues is fundamental for both basic research and the development of targeted therapeutics.

TSC2 Expression Profile in Human Tissues

TSC2 is widely expressed throughout the body, which is consistent with its fundamental role in cell growth regulation.[13][14] Both mRNA and protein are found in a broad range of cell types, including epithelia, lymphocytes, and neurons.[13][15] While gene expression is widespread, indicating a housekeeping or vital function, certain tissues and cell types exhibit notably higher levels of expression.

Quantitative mRNA Expression

Analysis of transcriptomics data from combined datasets of the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project provides normalized TPM (nTPM) values for TSC2 mRNA across a comprehensive panel of human tissues. The data indicates low tissue specificity, with detectable expression in nearly all analyzed tissues.[16][17] Tissues with the highest reported mRNA expression include the pituitary gland, testis, and various brain regions.

Table 1: Quantitative TSC2 mRNA Expression in Human Tissues

| Tissue Group | Tissue | nTPM Value |

|---|---|---|

| Nervous | Pituitary Gland | 31.8 |

| Cerebellum | 27.6 | |

| Cerebral Cortex | 25.8 | |

| Hippocampal formation | 23.9 | |

| Basal ganglia | 23.4 | |

| Male | Testis | 29.6 |

| Epididymis | 21.0 | |

| Seminal vesicle | 17.5 | |

| Female | Ovary | 21.6 |

| Endometrium | 19.3 | |

| Fallopian tube | 18.7 | |

| Endocrine | Adrenal Gland | 22.0 |

| Thyroid Gland | 19.8 | |

| Pancreas | 19.4 | |

| Respiratory | Lung | 18.9 |

| Cardiovascular | Heart muscle | 18.5 |

| Gastrointestinal | Colon | 18.2 |

| Small intestine | 17.9 | |

| Stomach | 17.7 | |

| Liver | 16.5 | |

| Renal | Kidney | 21.2 |

| Urinary bladder | 15.6 | |

| Immune | Spleen | 22.1 |

| Lymph node | 20.3 | |

| Bone marrow | 18.8 | |

| Musculoskeletal | Skeletal muscle | 13.5 |

| Adipose tissue | 13.1 |

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[17] nTPM = normalized Transcripts Per Million.

Protein Expression and Subcellular Localization

Immunohistochemical studies confirm the widespread expression of the tuberin protein. The Human Protein Atlas reports cytoplasmic expression in most tissues.[16][17] More intense staining has been observed in specific cell types, including cortical neurons, cerebellar Purkinje cells, and the small blood vessels of organs like the kidney and skin.[14][15] Within cells, tuberin is found predominantly in the cytoplasm, though some studies have noted nuclear localization, suggesting it may have additional functions, potentially as a transcription factor.[1][18]

Table 2: Summary of Tuberin (TSC2) Protein Expression in Selected Human Tissues

| Tissue | Expression Level | Staining Pattern |

|---|---|---|

| Cerebral Cortex | High | Moderate to strong cytoplasmic positivity in neuronal cells.[15][19] |

| Cerebellum | High | Strong staining in Purkinje cells.[15][20] |

| Kidney | Medium | Staining observed in tubules and small blood vessels.[14] |

| Liver | Medium | Detected in hepatocytes.[21] |

| Lung | Medium | Expression in various cell types.[12] |

| Heart Muscle | Medium | Cytoplasmic expression in cardiomyocytes.[17] |

| Spleen | Medium | Detected in cells within the red and white pulp.[17] |

| Skin | Medium | Staining in epidermal cells and small blood vessels.[14] |

Expression levels are a qualitative summary based on immunohistochemistry data from the Human Protein Atlas and other cited literature.[14][15][17][19][20][21]

Core Signaling Pathway: PI3K/AKT/mTOR

The TSC1/TSC2 complex is a central node in the PI3K/AKT/mTOR signaling pathway, which governs cellular metabolism, growth, and survival in response to growth factors and nutrients.[9][22][23] Growth factor signaling activates PI3K and subsequently AKT. Activated AKT directly phosphorylates TSC2, which inhibits the GAP activity of the TSC1/TSC2 complex.[6][24] This inhibition relieves the suppression of Rheb, allowing GTP-bound Rheb to accumulate and activate the mTORC1 complex.[7][9] Activated mTORC1 then phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.[23][25]

Experimental Protocols for TSC2 Expression Analysis

Accurate quantification and localization of TSC2 mRNA and tuberin protein are essential for research. The following sections provide detailed protocols for standard molecular and cellular biology techniques.

Quantitative Real-Time PCR (qPCR) for TSC2 mRNA

qPCR is the gold standard for quantifying mRNA expression levels. The workflow involves isolating total RNA, reverse transcribing it into cDNA, and then amplifying the TSC2 target sequence using a real-time PCR instrument.

Detailed Protocol:

-

RNA Extraction:

-

Homogenize ~20-30 mg of fresh or frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.

-

Follow the manufacturer's protocol for phase separation using chloroform (B151607) and precipitation of RNA with isopropanol.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

-

Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

In a sterile, RNase-free tube, combine 1-2 µg of total RNA with oligo(dT) or random hexamer primers.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add a master mix containing reverse transcriptase buffer, dNTPs, an RNase inhibitor, and reverse transcriptase enzyme.

-

Perform reverse transcription according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based mix, forward and reverse primers for TSC2, and nuclease-free water.

-

Primer Design Note: Design primers to span an exon-exon junction to prevent amplification of genomic DNA. Example human TSC2 primer pair:

-

Forward: 5'-AAG TTC GAC GAG GTC TGG AA-3'

-

Reverse: 5'-GTC TCC GAG TCA GAT GAG GC-3'

-

-

-

Add diluted cDNA (typically 10-50 ng) to the master mix in a qPCR plate. Include no-template controls and reference genes (e.g., GAPDH, ACTB).

-

Run the plate on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for TSC2 and the reference gene(s) in each sample.

-

Calculate relative expression using the comparative Ct (ΔΔCt) method.

-

Western Blotting for Tuberin Protein

Western blotting allows for the detection and semi-quantitative analysis of tuberin protein levels in tissue lysates.[26]

References

- 1. Evidence that TSC2 acts as a transcription factor and binds to and represses the promoter of Epiregulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TSC2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. tscalliance.org [tscalliance.org]

- 6. Tuberous sclerosis protein - Wikipedia [en.wikipedia.org]

- 7. TSC2: filling the GAP in the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. undiagnosed.hms.harvard.edu [undiagnosed.hms.harvard.edu]

- 11. TSC1 and TSC2 gene mutations and their implications for treatment in Tuberous Sclerosis Complex: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TSC2 - Wikipedia [en.wikipedia.org]

- 13. Tissue and cell-type specific expression of the tuberous sclerosis gene, TSC2, in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of the TSC2 product tuberin and its target Rap1 in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of the TSC2 product tuberin and its target Rap1 in normal human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TSC2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 17. Tissue expression of TSC2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 18. Subcellular - TSC2 - The Human Protein Atlas [proteinatlas.org]

- 19. Anti-TSC2 Human Protein Atlas Antibody [atlasantibodies.com]

- 20. Localization of tuberous sclerosis 2 mRNA and its protein product tuberin in normal human brain and in cerebral lesions of patients with tuberous sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tissue expression of TSC2 - Staining in liver - The Human Protein Atlas [proteinatlas.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mTOR - Wikipedia [en.wikipedia.org]

- 26. fortislife.com [fortislife.com]

An In-depth Technical Guide to the Interaction Partners of the TSC2 Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protein-protein interactions of the Tuberous Sclerosis Complex 2 (TSC2) protein, also known as tuberin (B1235387). TSC2 is a critical tumor suppressor that plays a central role in regulating cell growth, proliferation, and metabolism. Understanding its interaction network is crucial for developing therapeutic strategies for diseases like Tuberous Sclerosis Complex (TSC) and various cancers.

Core Interaction Partners and Complexes

The TSC2 protein primarily functions as part of the TSC protein complex, which acts as a GTPase-activating protein (GAP) for the small G protein Rheb (Ras homolog enriched in brain)[1][2][3][4]. This GAP activity is central to the complex's role as a negative regulator of the mTORC1 signaling pathway[5][6][7].

The core TSC complex is a heterotrimer composed of TSC1 (hamartin), TSC2 (tuberin), and TBC1D7[5]. TSC1 stabilizes TSC2, and their interaction is essential for the proper function and stability of the complex[6][8]. While direct quantitative data on binding affinity is limited in the public domain, the interaction is known to be strong and resistant to high salt concentrations and various detergents[5].

Table 1: Core TSC2 Interaction Partners

| Interacting Protein | Function of Interaction | Quantitative Data (Binding Affinity, Kd) |

| TSC1 (Hamartin) | Forms the core TSC complex, stabilizes TSC2.[6][8] | Not consistently reported. The complex is noted to be very stable.[5] |

| TBC1D7 | A third core component of the TSC complex, stabilizing the TSC1-TSC2 interaction.[5] | Not available. |

| Rheb | TSC2 acts as a GAP for Rheb, converting it to its inactive GDP-bound state.[1][2][3][4] | Not available. The interaction is transient and enzymatic. |

Regulatory Interaction Partners: Kinases and Phosphatases

The activity of the TSC2 protein is tightly regulated by a multitude of upstream signaling pathways, primarily through direct phosphorylation by various kinases. These phosphorylation events can either inhibit or enhance the GAP activity of the TSC complex, thereby modulating mTORC1 signaling in response to diverse cellular cues.

Table 2: Regulatory Kinases of TSC2

| Kinase | Phosphorylation Site(s) on Human TSC2 | Effect on TSC2 Function | Quantitative Data (Kinetic Parameters) |

| AKT (PKB) | S939, S981, S1130, S1132, T1462[9][10] | Inhibition of TSC2 GAP activity, leading to mTORC1 activation.[10][11][12] | Not available. |

| ERK (Extracellular signal-regulated kinase) | Multiple sites, leading to dissociation from TSC1.[13][14] | Inhibition of TSC2 function and activation of mTORC1 signaling.[13][14] | Not available. |

| AMPK (AMP-activated protein kinase) | S1387[15][16] | Activation of TSC2 GAP activity in response to low cellular energy.[17][18] | Not available. |

Other Significant Interaction Partners

Beyond the core complex and its regulatory kinases, TSC2 interacts with a host of other proteins that modulate its function, localization, and downstream signaling outputs.

Table 3: Other TSC2 Interaction Partners

| Interacting Protein | Function of Interaction | Quantitative Data (Binding Affinity, Kd) |

| 14-3-3 proteins | Bind to phosphorylated TSC2, potentially sequestering it in the cytosol and inhibiting its function.[19][20][21][22][23] | Not available. |

| mTORC2 | TSC2 can physically associate with mTORC2, and this interaction is required for proper mTORC2 activation.[24] | The interaction is described as substoichiometric and potentially transient.[25] |

Signaling Pathways Involving TSC2

The TSC1-TSC2 complex is a central hub that integrates signals from multiple pathways to control cell growth and proliferation, primarily through the mTORC1 pathway.

The PI3K/AKT/mTORC1 Pathway

Growth factors activate the PI3K/AKT pathway, leading to the phosphorylation and inhibition of TSC2 by AKT. This relieves the GAP activity of the TSC complex on Rheb, allowing GTP-bound Rheb to activate mTORC1.

Caption: The PI3K/AKT signaling pathway leading to mTORC1 activation.

The LKB1/AMPK Pathway

In response to low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates TSC2, leading to the activation of its GAP activity and subsequent inhibition of mTORC1 to conserve energy.